molecular formula C10H20ClNO2 B13509899 4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride

4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride

Cat. No.: B13509899
M. Wt: 221.72 g/mol
InChI Key: DYWOMNGQXKTMQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a dioxolane ring, which is a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with 2-methyl-1,3-dioxolane. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to isolate the compound in its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Piperidin-4-yl)benzyl)piperidine
  • 4-((Pyridin-2-ylthio)methyl)piperidin-4-ol
  • 4-((Pyridin-4-ylthio)methyl)piperidin-4-ol

Uniqueness

4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]piperidine hydrochloride is unique due to the presence of both the piperidine and dioxolane rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

4-[(2-methyl-1,3-dioxolan-2-yl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-10(12-6-7-13-10)8-9-2-4-11-5-3-9;/h9,11H,2-8H2,1H3;1H

InChI Key

DYWOMNGQXKTMQK-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)CC2CCNCC2.Cl

Origin of Product

United States

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